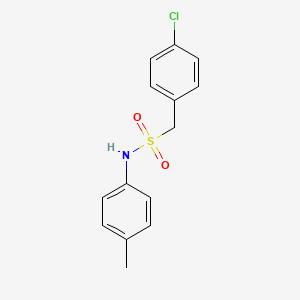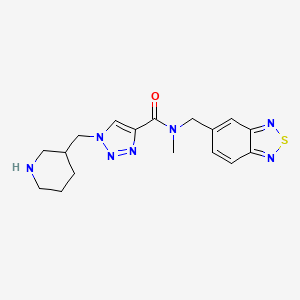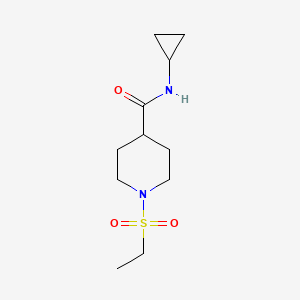![molecular formula C18H21ClN2O3S B4426424 1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426424.png)
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as CBZ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine works by inhibiting the reuptake of serotonin by the SERT protein, which is responsible for the clearance of serotonin from the synaptic cleft. This results in an increase in serotonin levels in the brain, which has been shown to have a positive effect on mood and behavior. This compound has also been shown to have some affinity for other neurotransmitter transporters, such as the dopamine transporter, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of serotonin and other neurotransmitters in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, and has been shown to reduce drug-seeking behavior in rats.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of the SERT protein, which makes it a valuable tool for studying the role of serotonin in the brain. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. This compound is also highly lipophilic, which may limit its ability to cross the blood-brain barrier.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective inhibitors of the SERT protein. Another area of interest is the study of the long-term effects of this compound on brain function and behavior. Additionally, there is a need for more studies on the safety and efficacy of this compound in human subjects. Finally, this compound may have potential applications in the treatment of other disorders, such as schizophrenia and autism, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective inhibitor of the serotonin transporter, which is a key target for the treatment of depression, anxiety, and other mood disorders. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-8-6-16(7-9-17)20-10-12-21(13-11-20)25(22,23)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHXGVUQWHWHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2S)-{[2-oxo-2-(pyrazin-2-ylamino)ethyl]amino}(phenyl)acetate](/img/structure/B4426342.png)
![2-ethyl-1-isopropyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine](/img/structure/B4426349.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4426356.png)


![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4426388.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)
![1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4426416.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426426.png)
![N-1-adamantyl-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426429.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4426447.png)